N-Benzoyl-2'-O-oxan-2-yladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2’-O-oxan-2-yladenosine is a chemical compound with the molecular formula C₂₂H₂₅N₅O₆ It is a derivative of adenosine, where the adenosine molecule is modified with a benzoyl group and an oxan-2-yl group
Preparation Methods
The synthesis of N-Benzoyl-2’-O-oxan-2-yladenosine typically involves the reaction of adenosine with benzoyl chloride in the presence of a base, such as pyridine, to introduce the benzoyl group. The oxan-2-yl group can be introduced through a subsequent reaction with an appropriate oxan-2-ylating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-Benzoyl-2’-O-oxan-2-yladenosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and oxan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N-Benzoyl-2’-O-oxan-2-yladenosine has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various nucleoside analogs and derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-O-oxan-2-yladenosine involves its interaction with adenosine receptors in the body. By binding to these receptors, it can modulate various physiological processes, including neurotransmission, vasodilation, and immune response. The benzoyl and oxan-2-yl groups may enhance the compound’s stability and affinity for the receptors, leading to more pronounced biological effects .
Comparison with Similar Compounds
N-Benzoyl-2’-O-oxan-2-yladenosine can be compared with other adenosine derivatives, such as N-Benzoyl-2’-deoxyadenosine and N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)adenosine. These compounds share similar structural features but differ in the specific modifications to the adenosine molecule. The unique combination of the benzoyl and oxan-2-yl groups in N-Benzoyl-2’-O-oxan-2-yladenosine may confer distinct biological activities and chemical properties .
Conclusion
N-Benzoyl-2’-O-oxan-2-yladenosine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets in meaningful ways. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing molecule.
Properties
CAS No. |
31505-87-0 |
---|---|
Molecular Formula |
C22H25N5O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxan-2-yloxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H25N5O6/c28-10-14-17(29)18(33-15-8-4-5-9-31-15)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15?,17-,18-,22-/m1/s1 |
InChI Key |
IBPYOJBSUMFYCJ-FUUWHPIJSA-N |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
Canonical SMILES |
C1CCOC(C1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.